N-(3-nitrobenzyl)cycloheptanamine hydrobromide
Overview
Description
N-(3-nitrobenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C14H20N2O2·HBr and a molecular weight of 329.24 g/mol . This compound is characterized by the presence of a nitrobenzyl group attached to a cycloheptanamine moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)cycloheptanamine hydrobromide typically involves the reaction of 3-nitrobenzyl chloride with cycloheptanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Base: Common bases include triethylamine or sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Solvents: Anhydrous solvents like dichloromethane, toluene, or ethanol.
Major Products Formed
Reduction: Formation of N-(3-aminobenzyl)cycloheptanamine.
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of imines or nitriles.
Scientific Research Applications
N-(3-nitrobenzyl)cycloheptanamine hydrobromide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitrobenzyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cycloheptanamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzyl)cycloheptanamine hydrobromide
- N-(2-nitrobenzyl)cycloheptanamine hydrobromide
- N-(3-nitrobenzyl)cyclohexanamine hydrobromide
Uniqueness
N-(3-nitrobenzyl)cycloheptanamine hydrobromide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological systems. The position of the nitro group on the benzyl ring and the cycloheptanamine moiety contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.BrH/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASPUCJILAUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-16-8 | |
Record name | Cycloheptanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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